2-Ethoxypropene

説明

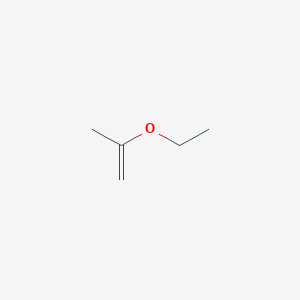

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239065 | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-66-9 | |

| Record name | 2-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Vinyl Ethers in Organic Synthesis

Vinyl ethers, characterized by a vinyl group (CH2=CH-) attached to an oxygen atom, are a significant class of organic compounds. fiveable.mewikipedia.org Their importance stems from their high reactivity, which makes them versatile monomers for producing a wide array of polymers. fiveable.me The carbon-carbon double bond in vinyl ethers is electron-rich due to the electron-donating effect of the adjacent oxygen atom. This electronic characteristic makes them highly susceptible to attack by electrophiles. wikipedia.org

The reactivity of vinyl ethers allows them to participate in a variety of organic transformations. researchgate.net A key reaction is acid-catalyzed hydrolysis, which proceeds through a rate-determining proton transfer to the β-carbon of the vinyl ether. researchgate.netcdnsciencepub.com This forms a hemiacetal intermediate that rapidly decomposes. researchgate.netresearchgate.net They are also key participants in cycloaddition reactions, such as the Diels-Alder reaction, and can undergo Claisen rearrangements. researchgate.netontosight.ai Furthermore, vinyl ethers are used in polymerization processes to create polyvinyl ethers, which have applications as adhesives and coatings. fiveable.meontosight.ai The synthesis of vinyl ethers can be achieved through several methods, including the Reppe synthesis, which involves the reaction of alcohols with acetylene, and iridium-catalyzed transvinylation reactions. fiveable.meresearchgate.net

Significance of the Ethoxy Moiety in Propene Derivatives

The presence of an ethoxy group (–OCH2CH3) on a propene backbone, as seen in 2-ethoxypropene, significantly influences the molecule's electronic properties and reactivity. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the π-system of the propene double bond through resonance (+M effect). masterorganicchemistry.comwikipedia.org This electron donation increases the electron density of the double bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted propene. wikipedia.org

Current Research Landscape of 2 Ethoxypropene

Current research on 2-ethoxypropene spans several areas, from fundamental reaction kinetics to its application in advanced materials. One significant area of investigation is its use in the synthesis of pH-sensitive biomaterials. rsc.orgmdpi.com For example, this compound is used to synthesize ethoxy acetalated dextran (B179266) (Ace-DEX), a polymer that degrades in acidic environments. rsc.orgmdpi.com This property is being explored for drug delivery systems, where the polymer can release a therapeutic payload in the acidic microenvironment of tumors. chemicalbook.com The degradation products of Ace-DEX are ethanol (B145695) and acetone (B3395972), which are considered less toxic than the methanol (B129727) produced by similar polymers, making it a promising candidate for in vivo applications. rsc.org

The atmospheric chemistry of this compound is another active research area. Studies have investigated its reaction with ozone, a key atmospheric oxidant. chemicalbook.comresearchgate.net The rate coefficients for this reaction have been determined, and research suggests that this reaction is a significant degradation pathway for this compound in the atmosphere, potentially contributing to the formation of secondary organic aerosols. chemicalbook.comresearchgate.net

In synthetic organic chemistry, this compound is utilized in cycloaddition reactions. For example, its reaction with diphenylketene (B1584428) to form a cyclobutanone (B123998) derivative has been studied. rsc.org Furthermore, theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of reactions involving this compound, such as its formation from the decomposition of 2,2-diethoxypropane (B95019). chemicalbook.com

Hypothesis and Research Questions for Advanced Studies

Established Synthetic Routes

A primary and well-documented method for synthesizing this compound involves the reaction of ethanol (B145695) and propyne (B1212725), catalyzed by sodium hydroxide. chemicalbook.com This process is typically carried out at elevated temperatures.

Reaction of Ethanol and Propyne Catalyzed by Sodium Hydroxide

This synthetic route is characterized by a series of controlled stages to ensure optimal yield and purity of the final product.

Prior to the introduction of reactants, the reactor is rendered inert to prevent unwanted side reactions with atmospheric components. This is achieved by purging the system with nitrogen gas for a period, typically around five minutes, to completely displace the air. chemicalbook.com Following the inerting process, a micropowder of sodium hydroxide, the catalyst, is added to the reactor, which is then heated to the desired reaction temperature. chemicalbook.com

The reaction is conducted within a specific temperature range of 135°C to 150°C. chemicalbook.com Once the reactor reaches this temperature, propyne gas and pre-gasified anhydrous ethanol are simultaneously introduced. chemicalbook.com In a documented example, 400g of propyne gas and 552g of anhydrous ethanol were reacted for approximately 1.2 hours. chemicalbook.com

Upon completion of the reaction, the gaseous product mixture is passed through a condensing device for absorption and collection. chemicalbook.com The collected liquid is then subjected to fractional rectification. The fraction collected between 60°C and 64°C is this compound. chemicalbook.com Following this procedure, a yield of 78% has been reported. chemicalbook.com

Novel Synthetic Approaches and Green Chemistry Considerations

The field of chemical synthesis is continually evolving, with a growing emphasis on developing more sustainable and environmentally friendly processes. lucintel.com This includes the optimization of existing synthesis routes to be more efficient and cost-effective. lucintel.com

Catalyst Development for Enhanced Selectivity and Yield

Research efforts are being directed towards the development of advanced catalysts to improve the selectivity and yield of this compound synthesis. For instance, in related etherification reactions, such as the ethoxylation of 1-alkenes with bioethanol, zeolite beta catalysts have demonstrated high selectivity for the formation of 2-ethoxy alkanes. rsc.org While not a direct synthesis of this compound, this highlights the potential of solid acid catalysts in promoting selective etherification reactions. The development of novel catalysts is a key area of research for creating greener synthetic pathways for compounds like this compound. lucintel.com

Interactive Data Table: Reactants and Conditions

| Reactant/Catalyst | Role | Quantity (Example) | Key Parameters |

| Ethanol (Anhydrous) | Reactant | 552g chemicalbook.com | Pre-gasified chemicalbook.com |

| Propyne | Reactant | 400g chemicalbook.com | Gaseous form chemicalbook.com |

| Sodium Hydroxide | Catalyst | 400g chemicalbook.com | Micropowder chemicalbook.com |

| Nitrogen | Inert Gas | - | Used for purging chemicalbook.com |

| Reaction Conditions | |||

| Temperature | - | 135-150°C chemicalbook.com | |

| Reaction Time | - | 1.2 hours chemicalbook.com | |

| Collection | |||

| Rectification Temperature | - | 60-64°C chemicalbook.com | |

| Yield | - | 78% chemicalbook.com |

Sustainable Synthesis Protocols for Reduced Environmental Impact

The development of sustainable synthesis methods for this compound is driven by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. Research in this area focuses on alternative catalysts, renewable feedstocks, and creating circular chemical processes.

A notable advancement involves the replacement of traditional catalysts with more environmentally benign alternatives. For instance, in the synthesis of a key intermediate for the macrolide antibiotic clarithromycin (B1669154), this compound is used as a protecting agent. An improved "one-pot" synthesis method utilizes 1-methyl-2-piperidone hydrochloride as a catalyst. This method is highlighted for its high yield (88%) and low pollution, as it replaces the more hazardous pyridine (B92270) hydrochloride. fishersci.ca

Another facet of sustainable chemistry is the use of this compound to create biocompatible and biodegradable materials from renewable sources. It is a crucial reagent in the synthesis of acetalated dextran (Ace-DEX), a pH-sensitive polymer derived from dextran, which is a polysaccharide of glucose. fishersci.no Ace-DEX is designed for applications like drug delivery systems. Upon degradation, it hydrolyzes into ethanol and acetone (B3395972), which are less toxic than the methanol (B129727) produced by the degradation of the related polymer, Ac-DEX (synthesized using 2-methoxypropene). fishersci.no This makes Ace-DEX potentially suitable for higher dosages in vivo, aligning with the green chemistry goal of designing safer chemicals. fishersci.no

The table below summarizes key aspects of sustainable research involving this compound.

| Research Focus | Key Compound/Method | Sustainable Advantage | Finding |

| Catalyst Replacement | 1-methyl-2-piperidone hydrochloride | Replaces hazardous pyridine hydrochloride | Achieved an 88% overall yield with low pollution in clarithromycin intermediate synthesis. fishersci.ca |

| Biomaterials | Acetalated Dextran (Ace-DEX) | Derived from renewable dextran; produces less toxic degradation products (ethanol, acetone). fishersci.no | Creates a pH-sensitive polymer for drug delivery with improved biocompatibility. fishersci.no |

| Circular Synthesis | 2,2-diethoxypropane (B95019) as dehydrating agent | Acetal (B89532) is regenerable, enabling a closed-loop process for DEC synthesis. fishersci.be | Contributes to a more sustainable and circular chemical manufacturing process. fishersci.be |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and greater potential for automation and scalability. While specific literature on the flow synthesis of this compound is not extensive, applications in closely related processes demonstrate its feasibility and potential benefits.

The synthesis of this compound can be achieved through the elimination of ethanol from 2,2-diethoxypropane. A similar process, the catalytic cracking of 2,2-dimethoxypropane (B42991) to produce 2-methoxypropene (B42093) and methanol, has been adapted for continuous operation. A patented method describes a continuous process using a fixed-bed reactor containing an acidic ceramic filler as a catalyst. fishersci.se This setup allows the starting material to be continuously fed into the reactor, and the products are continuously removed and separated. Unreacted starting material can be recovered and recycled back into the reactor, improving efficiency and reducing waste. fishersci.se This methodology is directly analogous to a potential continuous flow synthesis of this compound from 2,2-diethoxypropane.

Key features of such a continuous process would include:

Reactor Type: A fixed-bed reactor packed with a solid acid catalyst.

Continuous Operation: Reactants are continuously pumped into the reactor, and products are continuously withdrawn.

Separation: Downstream separation units, such as distillation or membrane separation, would be integrated to isolate the this compound product. fishersci.se

Recycling: Unconverted reactants can be separated and recycled, maximizing atom economy.

Flow chemistry principles are also applied in the downstream use of vinyl ethers like this compound. For example, in the fabrication of acetalated dextran nanoparticles, a syringe pump is used to ensure a constant flow rate of the polymer solution into an antisolvent. fishersci.no This controlled addition is a fundamental technique in flow chemistry that allows for precise control over particle size and distribution, which is difficult to achieve in a large-scale batch process.

The table below outlines the potential parameters for a flow synthesis of this compound based on analogous processes.

| Parameter | Description | Advantage in Flow Chemistry |

| Reactant Feed | Continuous pumping of 2,2-diethoxypropane into the reactor. | Precise control over stoichiometry and reaction time. |

| Catalyst | Solid acid catalyst in a packed bed. | Eliminates catalyst separation steps required in batch, allows for catalyst regeneration. wikipedia.orgfishersci.se |

| Temperature | Maintained at a constant, optimized temperature within the reactor. | Superior heat transfer prevents hotspots and side reactions, improving selectivity. |

| Product Separation | In-line separation techniques (e.g., distillation). | Enables continuous purification and reduces manual handling. fishersci.se |

| Automation | Integrated system of pumps, reactors, and sensors. | Increases reproducibility, safety, and allows for unattended operation. |

Electron-Rich Alkene Reactivity and Nucleophilic Interactions

This compound is classified as an electron-rich alkene. This characteristic stems from the presence of the ethoxy group (-OCH₂CH₃) attached directly to the double bond. The oxygen atom, with its lone pairs of electrons, donates electron density to the π-system of the alkene through resonance. This donation increases the electron density of the C=C double bond, making it highly nucleophilic and susceptible to reactions with electrophiles. pressbooks.pubcsbsju.edulibretexts.org This enhanced nucleophilicity dictates its reactivity in various organic reactions, where it serves as the electron-pair donor.

The Michael reaction, or Michael addition, is a type of conjugate addition where a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comwikipedia.org The nucleophile, termed the Michael donor, attacks the β-carbon of the acceptor. chemistrysteps.com

As an electron-rich alkene, this compound can function as an effective Michael donor. In this role, the nucleophilic double bond of this compound attacks the electrophilic β-carbon of a Michael acceptor (such as an enone or enal). libretexts.org The reaction mechanism involves the formation of a new carbon-carbon bond at the β-position of the acceptor, generating a new enolate intermediate which is subsequently protonated to yield the final 1,5-dicarbonyl compound or a related derivative. masterorganicchemistry.comlibretexts.org The use of enol ethers like this compound provides a stable and reactive equivalent of a ketone enolate for these transformations.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl group. wikipedia.orgpressbooks.pub The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then dehydrate to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com

This compound, as a stable enol ether, serves as a synthetic equivalent of the enolate of acetone. It can participate in Aldol-type reactions by acting as the nucleophilic partner, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This reactivity makes it a valuable reagent in crossed Aldol reactions, where it can be directed to react with a non-enolizable aldehyde or a more reactive carbonyl partner to form the desired β-hydroxy ether adduct, which can be further transformed. uobabylon.edu.iq Interestingly, side reactions in certain syntheses, such as the aldol condensation of acetone, have been observed to form this compound, highlighting the chemical relationship between these compounds. rsc.orgrsc.org

Thermal Decomposition and Elimination Reactions

The study of the thermal decomposition of this compound, particularly in the gas phase, provides significant insight into its kinetic stability and reaction pathways. It is often studied as a key intermediate in the pyrolysis of larger molecules and can itself undergo further elimination reactions under thermal stress. chemicalbook.comjcsp.org.pk

Kinetic studies of gas-phase reactions have elucidated the mechanisms by which this compound is formed and subsequently decomposes. These reactions are typically unimolecular, homogeneous, and follow first-order kinetics. researchgate.netacs.orgnih.gov

Kinetic data for these decomposition reactions have been determined experimentally, as detailed in the following table. acs.orgnih.gov

| Reactant | Arrhenius Equation (log k₁ (s⁻¹)) | Activation Energy (Ea) (kJ mol⁻¹) |

| 2,2-Diethoxypropane | (13.04 ± 0.07) - (186.6 ± 0.8) / (2.303RT) | 186.6 ± 0.8 |

| This compound | (13.36 ± 0.33) - (188.8 ± 3.4) / (2.303RT) | 188.8 ± 3.4 |

Theoretical calculations using Density Functional Theory (DFT) have shown that the initial elimination of ethanol from 2,2-diethoxypropane proceeds through a concerted, nonsynchronous, four-membered cyclic transition state. researchgate.netacs.orgnih.govresearchgate.net In this mechanism, bond breaking and bond formation occur in a single step, but not to the same extent at the transition state. The rate-determining factor in this reaction is the elongation of the C-O bond. researchgate.netacs.orgnih.gov

Following its formation, the intermediate this compound decomposes via a different pathway. Its breakdown into acetone and ethylene (B1197577) occurs through a concerted cyclic six-membered transition state mechanism. researchgate.netacs.orgnih.govresearchgate.net This type of "retro-ene" reaction is characteristic of vinyl ethers possessing a β-hydrogen on the alkoxy group. jcsp.org.pk

Kinetics and Rate Coefficients of Thermal Decomposition

The kinetics of the gas-phase thermal decomposition of this compound have been determined experimentally. These studies confirm that the elimination reaction is a homogeneous, unimolecular process that adheres to a first-order rate law. chemicalbook.comacs.org The investigations were typically conducted in reaction vessels deactivated with substances like allyl bromide and in the presence of free-radical suppressors to isolate the unimolecular pathway. chemicalbook.comacs.org

The rate coefficient (k) for the thermal decomposition of this compound is described by the Arrhenius equation, which relates the rate constant to temperature. upenn.edushodor.org The experimentally determined Arrhenius equation for this compound is:

log k (s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) chemicalbook.comacs.orgscience.gov

Here, R is the gas constant and T is the absolute temperature in Kelvin. upenn.edu This equation provides the pre-exponential factor (A) and the activation energy (Ea) for the reaction.

Table 1: Arrhenius Parameters for this compound Decomposition

| Parameter | Value | Unit |

|---|---|---|

| Pre-exponential Factor (log A) | 13.36 ± 0.33 | s⁻¹ |

| Activation Energy (Ea) | 188.8 ± 3.4 | kJ mol⁻¹ |

Data sourced from kinetic studies of gas-phase thermal elimination. chemicalbook.comacs.org

The kinetics of this compound decomposition have been studied over specific temperature and pressure ranges. The established Arrhenius equation is based on experiments conducted at temperatures ranging from 240.1 to 358.3 °C (513.25 to 631.45 K) and pressures from 38 to 102 Torr. chemicalbook.comacs.org

The reaction rate demonstrates a clear dependence on temperature, increasing as the temperature rises, which is a fundamental principle captured by the Arrhenius equation. shodor.org The pressure dependence is characteristic of unimolecular reactions. Studies on the decomposition of the similar compound 2-butoxypropene showed that the total rate of decomposition decreases with a decrease in pressure, a behavior attributed to the normal unimolecular fall-off effect. jcsp.org.pk This suggests that at lower pressures, the rate of energization of molecules through collisions becomes the limiting factor for the reaction.

Oxidation Reactions

Oxidation reactions are a critical aspect of the atmospheric chemistry of this compound. Its carbon-carbon double bond makes it susceptible to attack by atmospheric oxidants, most notably ozone.

Ozonolysis Mechanisms and Products

The reaction of this compound with ozone in the gas phase is a significant atmospheric loss process. chemicalbook.commdpi.com The mechanism for the ozonolysis of unsaturated ethers like this compound follows the Criegee mechanism. mdpi.comlibretexts.org This process involves the initial electrophilic addition of an ozone molecule to the C=C double bond, which forms an unstable primary ozonide (molozonide). mdpi.comlibretexts.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. libretexts.org These fragments can then recombine to form a more stable secondary ozonide, which subsequently decomposes to yield the final products. mdpi.comlibretexts.org

The major products identified from the ozonolysis of this compound are ethyl acetate (B1210297), formaldehyde, and carbon dioxide. chemicalbook.commdpi.comresearchgate.netresearchgate.net The rate coefficient for the reaction between this compound and ozone at ambient temperature and atmospheric pressure has been determined to be (1.89 ± 0.23) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. mdpi.comresearchgate.net

Table 2: Major Products of this compound Ozonolysis

| Product Name | Chemical Formula |

|---|---|

| Ethyl Acetate | C₄H₈O₂ |

| Formaldehyde | CH₂O |

| Carbon Dioxide | CO₂ |

Products identified from chamber experiments using FTIR detection. chemicalbook.commdpi.comresearchgate.net

Polymerization Reactions

This compound serves as a monomer in polymerization reactions, allowing for the creation of polymers with specific properties. guidechem.com Its reactivity is centered on its carbon-carbon double bond.

In polymerization, this compound functions as an electron-rich alkene, which makes it susceptible to attack by initiators. It can participate as a monomer or a co-monomer in various polymerization processes. guidechem.com The fundamental mechanism involves the opening of the π-bond of the C=C double bond and the sequential addition of monomer units to form a long polymer chain. libretexts.org Depending on the initiator and reaction conditions, the polymerization can proceed through different mechanisms, such as cationic, anionic, or radical polymerization. libretexts.org

The ethoxy group (-OC₂H₅) is a critical functional group that significantly influences both the reactivity of the monomer and the properties of the resulting polymer.

Reactivity: As an electron-donating group, the ethoxy group increases the electron density of the adjacent C=C double bond. mdpi.com This heightened nucleophilicity makes the monomer more reactive towards electrophilic and cationic initiators, facilitating polymerization.

Polymer Properties: The ethoxy group also imparts specific characteristics to the final polymer. Its presence along the polymer backbone can influence properties such as flexibility, durability, and biodegradability. Furthermore, the electronic and steric effects of the ethoxy group can be manipulated during synthesis to control the reaction outcomes and tailor the polymer's final characteristics.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 136710 nih.gov |

| Ethyl Acetate | 8857 nih.govnih.gov |

| Formaldehyde | 712 scribd.comciteab.com |

Advanced Polymerization Techniques

Radical polymerization of simple vinyl ethers like this compound is generally challenging. The high reactivity of the propagating polymer radicals formed from vinyl ethers often leads to chain transfer reactions, particularly to the monomer, which makes it difficult to achieve high molecular weight polymers. cmu.edu

Research on analogous vinyl ether structures provides insight into the kinetics that can be expected. For instance, the radical polymerization of 2-thiocyanatoethyl vinyl ether (TCEVE), another vinyl ether, has been studied using initiators like dimethyl 2,2′-azobisisobutyrate (MAIB). The rate of polymerization (Rp) for TCEVE was described by the equation:

R_p = k[MAIB]0.8[TCEVE]1.0 cmu.edu

Table 1: Kinetic Data for Radical Polymerization of an Analogous Vinyl Ether (TCEVE)

| Parameter | Value | Source |

|---|---|---|

| Rate Equation | R_p = k[MAIB]0.8[TCEVE]1.0 | cmu.edu |

| Overall Activation Energy | 105 kJ/mol | cmu.edu |

| Observed M_n Range | 1700-3600 | cmu.edu |

Group transfer polymerization (GTP) is a living polymerization method typically applied to acrylic monomers, such as alkylated methacrylates. wikipedia.org The process involves a silyl (B83357) ketene (B1206846) acetal as an initiator. wikipedia.org During propagation, the silyl group is transferred to the incoming monomer as the chain grows, which allows for the synthesis of polymers with controlled molecular weight and low polydispersity. wikipedia.org

Despite its effectiveness for methacrylates, GTP has not been successfully applied to vinyl ethers like this compound. Attempts to achieve controlled polymerization of propenyl ethers, including 1-ethoxypropene and 2-methoxypropene, using related living polymerization techniques have been unsuccessful. researchgate.netresearchgate.net These attempts were generally thwarted by transfer reactions or decomposition of the initiator, which prevented the formation of high molar mass polymers. researchgate.netresearchgate.net The high reactivity of the carbocationic intermediate that would be formed from a vinyl ether makes it susceptible to side reactions that are not prevalent in the more stable systems where GTP is successful. Reports have also indicated that GTP of certain macromonomers results in the formation of only oligomers. cmu.edu

Photo-driven polymerization offers spatial and temporal control over the reaction and can be initiated under mild conditions. nih.gov While this compound itself is not a common monomer in photopolymerization, its structural motifs are found in specialized, acid-labile cross-linking agents used in the synthesis of advanced materials like hydrogels.

For example, derivatives such as 2,2-dimethacroyloxy-1-ethoxypropane (DMAEP) and 2,2-di(acryloyloxy-1-ethoxy)propane (ADA) function as pH-sensitive cross-linkers. nih.govresearchgate.netresearchgate.net These molecules contain ketal or acetal linkages that are stable at neutral pH but degrade under acidic conditions. In a typical application, a monomer like N-isopropylacrylamide is copolymerized with a cross-linker like DMAEP using a photo-initiator. researchgate.net Under UV irradiation, a cross-linked nanogel is formed. nih.gov The kinetics of such photopolymerizations have been measured using techniques like real-time FT-IR. researchgate.net The resulting materials can be used as smart drug delivery systems, where the degradation of the ethoxypropane-derived cross-linker in an acidic environment (such as a tumor microenvironment or an endosome) triggers the release of an encapsulated therapeutic agent. researchgate.netrsc.org

Nucleophilic Substitution Reactions with this compound Derivatives

While this compound itself primarily undergoes electrophilic reactions at its carbon-carbon double bond, its derivatives, particularly polymers derived from analogous structures, can be designed to undergo nucleophilic substitution. This approach is a powerful tool for post-polymerization modification, allowing for the introduction of diverse functionalities onto a pre-formed polymer backbone.

A compelling example is found in the chemistry of polymers derived from 2-ethylthio-2-oxazoline , a sulfur analogue of a hypothetical 2-ethoxy-2-oxazoline. The living cationic ring-opening polymerization of this monomer yields a polythiocarbamate. mit.edunih.gov This initial polymer is not reactive towards nucleophiles. However, it can be "activated" by oxidizing the sulfide (B99878) linkages in the polymer backbone to sulfones (SO₂). This oxidation step transforms the side chain into a good leaving group. nih.gov

The activated polymer readily undergoes nucleophilic substitution with a variety of N- and S-nucleophiles under mild conditions. nih.gov This two-step sequence—living polymerization followed by activation and nucleophilic substitution—constitutes a versatile platform for creating a library of functional polymers with precisely controlled architectures. mit.edunih.gov This strategy allows for the synthesis of diverse polyureas and polythiocarbamates from a single parent polymer, demonstrating the utility of the core structure in advanced material design.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 81561 |

| Dimethyl 2,2'-azobisisobutyrate | 70966 |

| 2-Thiocyanatoethyl vinyl ether | 5355088 |

| 2-Methoxypropene | 61129 |

| 1-Ethoxypropene | 640165 |

| 2,2-Dimethacroyloxy-1-ethoxypropane | 15878430 |

| N-isopropylacrylamide | 16560 |

| 2-Ethylthio-2-oxazoline | 13781254 |

| Polythiocarbamate | N/A |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been pivotal in understanding the reaction pathways of this compound. rsc.org These methods allow for the detailed examination of transition states and reaction intermediates, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Methods (e.g., B3LYP, MPW1PW91, PBEPBE)

Density Functional Theory (DFT) has been a primary tool for studying the reactions of this compound. chemicalbook.comnih.gov Various functionals, which are approximations of the exchange-correlation energy, have been employed to model its chemical behavior.

Theoretical calculations on the elimination reaction of 2,2-diethoxypropane, which forms this compound as an intermediate, have utilized DFT methods such as B3LYP, MPW1PW91, and PBEPBE. chemicalbook.comnih.gov These studies have shown that the decomposition proceeds through a concerted, nonsynchronous four-membered cyclic transition state. chemicalbook.comnih.gov The elongation of the C-O bond was identified as the rate-determining factor in this process. chemicalbook.comnih.gov For the subsequent decomposition of this compound itself, calculations indicate a concerted six-membered cyclic transition state mechanism. chemicalbook.comnih.gov

In a broader context of DFT functional performance, studies on aluminum clusters have shown that functionals like PBE0 and mPW1PW91 can provide better results than the more commonly used B3LYP for certain properties. postech.ac.kr While not directly on this compound, this highlights the importance of functional selection in achieving accurate computational results. The mPW1PW91 functional, for instance, combines a modified version of the PW91 exchange functional with the PW91 correlation functional. uni-muenchen.de

Table 1: DFT Functionals Used in the Study of this compound and Related Reactions

| Functional | Description | Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. uni-muenchen.de | Used to study the decomposition of 2,2-diethoxypropane and the subsequent decomposition of this compound. chemicalbook.comnih.gov Also used in studies of other reactions. acs.orgscience.gov |

| MPW1PW91 | A hybrid functional developed by Barone and Adamo. uni-muenchen.de | Employed in the mechanistic study of 2,2-diethoxypropane elimination to form this compound. chemicalbook.comnih.gov |

| PBEPBE | A parameter-free hybrid functional. gaussian.com | Utilized in the theoretical investigation of the decomposition of 2,2-diethoxypropane. chemicalbook.comnih.gov |

| M06-2X | A hybrid meta-GGA functional. researchgate.net | Used for computational optimization and frequency calculations in the study of the thermal decomposition of this compound. researchgate.netnih.gov |

Basis Set Selection (e.g., 6-31G(d,p), 6-31++G(d,p), M06-2X/6-311+G(d,p))

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For the study of this compound and related reactions, various Pople-style basis sets have been employed.

In the investigation of the thermal decomposition of 2,2-diethoxypropane and the intermediate this compound, the 6-31G(d,p) and 6-31++G(d,p) basis sets were used in conjunction with DFT methods. chemicalbook.comnih.gov The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, while the "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding.

A more recent study on the thermal decomposition of this compound and other oxypropenes utilized the M06-2X functional with the larger 6-311+G(d,p) basis set for geometry optimizations and frequency calculations. researchgate.netnih.govresearchgate.net This combination was chosen to provide a robust theoretical framework for understanding the reaction mechanism. researchgate.netnih.gov

Transition State Theory and Rate Constant Calculations

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state structure. wikipedia.orghi.is This theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org

In the computational study of the thermal decomposition of this compound, classical TST was used to calculate the rate constants over a temperature range of 600 to 640 K. researchgate.netnih.gov The calculations were based on the structures and frequencies obtained from M06-2X/6-311+G(d,p) calculations. researchgate.netnih.gov The theoretical rate constants obtained were found to be of the same order of magnitude as the experimental values, lending support to the proposed reaction mechanism. researchgate.netnih.gov The unimolecular elimination reaction is proposed to proceed via a six-membered cyclic transition state, leading to the formation of ethanol and propyne.

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a method used to partition the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion (Pauli), and orbital (covalent) interactions. researchgate.netresearchgate.net This provides a deeper understanding of the nature of the chemical bonding in a molecule or transition state. researchgate.net

Computational Modeling of Thermal Decomposition

Computational modeling plays a crucial role in understanding the thermal decomposition of molecules like this compound by providing detailed mechanistic insights that are often inaccessible through experiments alone. nasa.gov

Comparison with Experimental Kinetic Data

A key validation for any computational model is its ability to reproduce experimental data. In the case of this compound's thermal decomposition, computational studies have shown good agreement with experimental kinetic findings.

A study focusing on the gas-phase thermal elimination of 2,2-diethoxypropane determined the Arrhenius equation for the decomposition of the intermediate this compound to be: log k(s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT). chemicalbook.comnih.gov

A computational investigation into the thermal decomposition of this compound and two other oxypropenes was conducted to explore the reaction mechanism suggested by experimental work. researchgate.netnih.gov Using the M06-2X/6-311+G(d,p) method and classical transition state theory, the rate constants were calculated at temperatures between 600 K and 640 K. researchgate.netnih.gov The calculated rate constants were found to be of the same order of magnitude as the experimentally reported values, providing strong computational support for the proposed mechanism. researchgate.netnih.gov This agreement between theoretical and experimental kinetics reinforces the model of a concerted and highly synchronous unimolecular reaction proceeding through a symmetrical transition state. nih.gov

Computational Studies of Ozonolysis Mechanisms

The reaction of this compound with ozone in the atmosphere is a significant degradation pathway. Computational studies have been employed to elucidate the mechanism of this reaction, which is crucial for understanding its impact on atmospheric chemistry.

The gas-phase ozonolysis of this compound (2-EPE) is understood to proceed via the Criegee mechanism. mdpi.com This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly decomposes through a cycloreversion process into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). msu.educopernicus.org

For the unsymmetrical this compound, this decomposition can follow two pathways, leading to different sets of initial products. Computational and experimental studies have identified the major products of the reaction between ozone and 2-EPE as ethyl acetate, formaldehyde, and carbon dioxide. mdpi.com The formation of these products suggests a specific fragmentation pattern of the primary ozonide. The mechanism for the ozonolysis of this compound is proposed to have four potential decomposition channels for the Criegee intermediate. mdpi.com

Kinetic studies, which are often supported by computational calculations, have determined the rate coefficient for the reaction of ozone with 2-EPE at approximately 298 K to be (1.89 ± 0.23) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. mdpi.com Based on this rate and typical tropospheric ozone concentrations, the atmospheric lifetime of this compound is estimated to be about 21 hours, indicating that ozonolysis is a significant removal process. mdpi.com

Table 1: Key Findings from Ozonolysis Studies of this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Governing Mechanism | Criegee Mechanism | mdpi.commsu.edu |

| Primary Intermediate | Primary Ozonide (Molozonide) | msu.educopernicus.org |

| Secondary Intermediates | Carbonyls and Criegee Intermediates (CI) | mdpi.commsu.edu |

| Major Products | Ethyl acetate, Formaldehyde, CO₂ | mdpi.com |

| Reaction Rate Coefficient | 1.89 ± 0.23 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | mdpi.com |

| Estimated Atmospheric Lifetime | 21 hours | mdpi.com |

Conformational Analysis and Spectroscopic Property Prediction

Computational methods are essential for analyzing the conformational landscape of flexible molecules like this compound and for predicting their spectroscopic properties.

A computational study on the thermal decomposition of this compound utilized the M06-2X functional with the 6-311+G(d,p) basis set to perform optimization calculations and determine the frequencies of the molecule's structure. chemicalbook.comresearchgate.net Such calculations are fundamental to conformational analysis, as they identify stable isomers (conformers) and the transition states that connect them on the potential energy surface. This level of theory is chosen for its accuracy in main-group thermochemistry and kinetics. researchgate.net While the primary focus of that study was the decomposition mechanism, the foundational calculations provide insight into the molecule's structural preferences.

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a common application of computational chemistry. acs.org Methods like Density Functional Theory (DFT) can calculate properties such as NMR chemical shieldings and vibrational frequencies. ethz.ch These theoretical predictions can be compared with experimental data, such as the known ¹³C NMR and FTIR spectra for this compound, to validate the computational model or to aid in the interpretation of experimental results. chemicalbook.comnih.gov Machine learning approaches, trained on data from quantum chemical calculations, are also emerging as a powerful tool for the rapid prediction of spectroscopic properties for a vast number of molecules. mpg.dearxiv.org

Computational Design of Catalysts for this compound Transformations

The computational design of catalysts is a rapidly advancing field that aims to replace trial-and-error discovery with rational, knowledge-based design. frontiersin.org While specific studies on the computational design of catalysts exclusively for this compound transformations are not widely documented, the general principles and methods are broadly applicable.

Vinyl ethers like this compound can undergo various catalytic transformations, including hydrolysis, polymerization, and cycloadditions. The design of catalysts for these reactions is increasingly supported by quantum chemical calculations, primarily using DFT. ethz.chfrontiersin.org These methods allow researchers to:

Elucidate Reaction Mechanisms: Map the entire energy landscape of a catalytic cycle, identifying intermediates and transition states. ethz.ch

Predict Reactivity and Selectivity: Calculate reaction barriers to predict how changes in a catalyst's structure will affect reaction rates and product outcomes. frontiersin.org For example, in a hypothetical acid-catalyzed hydrolysis of this compound, DFT could model the protonation step and subsequent nucleophilic attack by water to optimize the acid catalyst's properties.

Identify Reactivity Descriptors: Reduce the complexity of a catalytic system to a few key parameters that correlate with performance. frontiersin.org These descriptors can then be used in high-throughput computational screening to identify promising new catalyst candidates from large databases.

The primary challenge in computational catalysis is achieving the necessary accuracy, as small errors in calculated energy barriers can lead to large errors in predicted reaction rates. frontiersin.org Despite these challenges, computational methods have successfully guided the design of catalysts for complex reactions, and these approaches could be applied to develop novel catalysts for the synthesis and transformation of this compound. schrodinger.comnih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.chemicalbook.comtcichemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-ethoxypropene. chemicalbook.comtcichemicals.com It allows for the precise mapping of the carbon and proton framework within the molecule.

The Carbon-13 (¹³C) NMR spectrum of this compound provides direct evidence for the number of distinct carbon environments in the molecule. chemicalbook.comdocbrown.infodocbrown.info Each unique carbon atom in the structure gives rise to a separate peak in the spectrum. libretexts.org For this compound, with the structure CH₂=C(OCH₂CH₃)CH₃, five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments.

The chemical shift values in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. libretexts.org Carbons attached to electronegative atoms, like the oxygen in the ethoxy group, are deshielded and appear at a higher chemical shift (downfield). libretexts.org Conversely, carbons in a more hydrocarbon-like environment are more shielded and appear at a lower chemical shift (upfield). The approximate expected chemical shifts for the carbons in this compound are outlined below.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | =CH₂ (vinylic) | 85-100 |

| C2 | =C-O (vinylic, attached to oxygen) | 155-165 |

| C3 | -CH₃ (vinylic methyl) | 15-25 |

| C4 | -O-CH₂- (ethoxy methylene) | 60-70 |

| C5 | -CH₃ (ethoxy methyl) | 10-20 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. chemguide.co.uk A peak for the solvent, such as CDCl₃, may also be observed around 77 ppm. oregonstate.edu

Two-dimensional (2D) NMR spectroscopy provides further detail on the molecular structure of this compound by revealing correlations between different nuclei. wikipedia.org These techniques spread the NMR signals across two frequency axes, which helps to resolve overlapping peaks that might be present in a one-dimensional (1D) spectrum. wikipedia.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. qorganica.esemerypharma.com For this compound, COSY would show a correlation between the protons of the ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. huji.ac.il It is invaluable for assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. huji.ac.il This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.

Low-temperature NMR studies can provide insights into the dynamic processes and conformational preferences of molecules. By cooling the sample, the rate of conformational changes can be slowed down, sometimes allowing for the observation of individual conformers that would otherwise be averaged out at room temperature. In the context of this compound, low-temperature NMR could potentially be used to study the rotational barriers around the C-O bonds and to determine the preferred conformation of the ethoxy group relative to the vinyl group. Such studies have been used to observe the unfolding of molecules at both high and low temperatures. nih.gov

While NMR is most commonly performed on liquid samples, solid-state NMR (ssNMR) is a powerful technique for studying materials that are not soluble or are in a solid form. preprints.org High-resolution techniques like magic-angle spinning (MAS) are employed to improve the resolution of the spectra, which are often broad in solid samples. preprints.org For this compound, ssNMR could be applied to study its structure and dynamics when incorporated into a polymer matrix or adsorbed onto a surface. mdpi.comnih.gov Multidimensional ssNMR experiments, similar to those used in solution, can provide information about the connectivity and spatial arrangement of atoms within the solid material. mst.edu

Infrared (IR) Spectroscopy for Product Identification and Mechanism Studies.researchgate.net

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and for monitoring the progress of a reaction. nih.gov In the context of this compound, IR spectroscopy can confirm the presence of key structural features and be used to identify the products of its reactions, such as in ozonolysis studies. mdpi.comresearchgate.net

The IR spectrum of this compound will show characteristic absorption bands:

C=C stretch : Around 1640-1680 cm⁻¹, indicative of the carbon-carbon double bond.

C-O-C stretch : A strong band typically in the region of 1050-1150 cm⁻¹, confirming the ether linkage.

=C-H stretch : Above 3000 cm⁻¹, characteristic of hydrogens attached to sp² hybridized carbons.

C-H stretch : Below 3000 cm⁻¹, from the sp³ hybridized carbons of the ethoxy and methyl groups.

In reaction mechanism studies, such as the ozonolysis of this compound, FTIR spectroscopy is used to monitor the disappearance of reactant signals and the appearance of product signals. mdpi.comsemanticscholar.org For example, in the reaction of this compound with ozone, the main products identified by IR spectroscopy are ethyl acetate (B1210297), formaldehyde, and carbon dioxide. researchgate.net The formation of these products can be followed by observing the growth of their characteristic IR bands, such as the C=O stretch of ethyl acetate around 1740 cm⁻¹. researchgate.netmdpi.comresearchgate.net This allows for the elucidation of the reaction pathway, which is believed to proceed via the Criegee mechanism. researchgate.net

Mass Spectrometry in Reaction Pathway Analysis.msu.edu

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. chemguide.co.uk In reaction pathway analysis, MS can be used to detect and identify reaction intermediates, providing crucial evidence for a proposed mechanism. nih.govpurdue.edu

When this compound is analyzed by mass spectrometry, it will first be ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (86.13 g/mol ). nih.gov This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragment ions is a fingerprint of the molecule's structure.

Key fragmentation pathways for ethers often involve cleavage of the C-O bond or the C-C bond adjacent to the oxygen. libretexts.org For this compound, significant fragments might include:

Loss of a methyl group (-CH₃) to give a fragment at m/z 71.

Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z 57.

Cleavage of the C-O bond to generate ions corresponding to the ethoxy group (m/z 45) or the isopropenyl group (m/z 41).

In the study of reaction mechanisms, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to gently ionize and detect transient intermediates directly from a reaction mixture. nih.gov This allows researchers to "trap" and characterize highly reactive species that would otherwise be difficult to observe, providing a more complete picture of the reaction pathway. nih.gov Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific ion and fragmenting it further. lcms.cz

Applications in Advanced Materials and Pharmaceutical Synthesis

Application in Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, 2-ethoxypropene is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). lucintel.com Its reactivity is harnessed to construct complex molecular architectures essential for the development of new drugs.

The formation of carbon-carbon (C-C) bonds is a fundamental process in the construction of therapeutic agents. news-medical.net this compound's electron-rich double bond makes it an effective partner in reactions that create these crucial linkages, contributing to the synthesis of complex drug molecules. ucla.edu The ability to form sp3-hybridized carbons with defined stereochemistry is particularly important for creating molecules with improved "drug-like" properties, potentially leading to fewer side effects and greater efficacy. ucla.edu

| Reactant/Intermediate | Role in Clarithromycin (B1669154) Synthesis | Reference |

| Erythromycin (B1671065) A 9-O-oxime | Starting material | chemicalbook.com |

| This compound | Protecting agent for the 9-O-oxime group | chemicalbook.comgoogle.comgoogle.com |

| 2′,4″-O-Bis(trimethylsilyl) erythromycin A 9-O-(1-ethoxy-1-methylethyl) oxime | Key intermediate formed using this compound | chemicalbook.com |

| Clarithromycin | Final active pharmaceutical ingredient | chemicalbook.com |

Polymer Science and Biodegradable Materials Development

This compound plays a significant role in polymer science, particularly in the creation of biodegradable materials with applications in drug delivery and tissue engineering. lucintel.comnih.govmdpi.comresearchgate.netcore.ac.ukmdpi.com

This compound is used in the synthesis of a specific type of acetalated dextran (B179266) known as Ace-DEX. rsc.orgnih.govtandfonline.com This process involves the reaction of dextran, a polysaccharide, with this compound, which introduces acetal (B89532) groups onto the dextran backbone. rsc.orgtandfonline.com This modification transforms the hydrophilic dextran into a hydrophobic polymer that is soluble in organic solvents. rsc.orgtandfonline.com The resulting Ace-DEX polymer degrades into non-toxic products: dextran, acetone (B3395972), and ethanol (B145695). rsc.orgnih.govtandfonline.com

| Reactant | Product | Key Feature | Reference |

| Dextran | Acetalated Dextran (Ace-DEX) | Introduction of acetal groups | rsc.orgtandfonline.com |

| This compound | Acetalating agent | rsc.orgtandfonline.com |

Researchers have extended the use of this compound to engineer biocompatible materials from beta-cyclodextrin (B164692) (β-CD). chemicalbook.comnih.gov In a one-pot acetalation reaction, this compound is used as an acetonation reagent to synthesize acetalated β-CDs (Ac-βCDs). chemicalbook.comnih.gov These modified cyclodextrins can then be processed into nanoparticles (NPs). chemicalbook.comnih.govresearchgate.net These Ac-βCD NPs have been found to be biocompatible in both in vitro and in vivo studies. chemicalbook.comnih.gov

A key feature of materials synthesized with this compound, such as Ace-DEX and Ac-βCDs, is their pH-labile nature. chemicalbook.comtandfonline.comnih.govosu.eduresearchgate.net The acetal groups introduced by this compound are stable at neutral pH but hydrolyze rapidly in acidic environments. tandfonline.comosu.educore.ac.uknih.gov This property is highly advantageous for creating pH-triggered release systems for drug delivery. lucintel.comchemicalbook.comnih.govnih.gov For example, nanoparticles made from these materials can encapsulate therapeutic agents and release them specifically in the acidic microenvironment of tumors or within the lysosomes of cells, enhancing the efficacy of the drug while minimizing systemic side effects. chemicalbook.comnih.govrsc.org The rate of this pH-sensitive degradation can be controlled by modulating the synthesis conditions, such as the reaction time, which affects the ratio of cyclic to acyclic acetals in the polymer. chemicalbook.comtandfonline.comnih.gov

Acetalated Dextran (Ac-DEX) Synthesis

Protective Group Chemistry with this compound

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.orglibretexts.org This strategy, known as protecting group chemistry, involves three main stages: the introduction of a protecting group, the execution of the desired reaction, and the subsequent removal (deprotection) of the protecting group to restore the original functionality. wikipedia.orglibretexts.org

This compound is a reagent used to introduce a protecting group for hydroxyl (-OH) functional groups found in alcohols and phenols. wikipedia.orgorganic-chemistry.org Its application is analogous to the more commonly cited 2-methoxypropene (B42093). wikipedia.org The protection of an alcohol with this compound involves the formation of a 1-ethoxyethyl ether, which is a type of acetal. This reaction is typically catalyzed by acid.

The mechanism involves the protonation of the double bond in this compound, which creates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a new carbon-oxygen bond. A final deprotonation step yields the protected alcohol. This resulting acetal is stable under a variety of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard reagents), metal hydrides, and various oxidizing and reducing agents. organic-chemistry.orguwindsor.ca

The stability of the protecting group allows for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the protected hydroxyl group. Once the desired synthetic steps are complete, the protecting group can be easily removed. The deprotection is typically achieved through acidic hydrolysis, which cleaves the acetal and regenerates the original alcohol. organic-chemistry.orglibretexts.org The use of mild acidic conditions allows for selective deprotection without disturbing other acid-sensitive groups that might be present in the molecule. organic-chemistry.org

This method of protection is particularly useful for synthesizing complex molecules where an unprotected hydroxyl group would lead to undesirable side reactions. libretexts.org For example, it prevents the acidic proton of an alcohol from quenching a Grignard reagent, which is a common problem in syntheses involving both functional groups. chemistrysteps.com

Comparative Analysis with Structural and Functional Analogues

Comparison with 2-Methoxypropene (B42093) (2-MPE)

2-Ethoxypropene (2-EPE) and 2-methoxypropene (2-MPE) are structurally similar vinyl ethers, differing only by the size of the alkoxy group attached to the propenyl chain (an ethoxy group for 2-EPE versus a methoxy (B1213986) group for 2-MPE). This seemingly minor difference leads to notable variations in their reactivity and environmental profiles.

The size of the alkoxy group has a discernible effect on the reactivity of these vinyl ethers, particularly in their reactions with atmospheric oxidants like ozone (O₃). The alkoxy group (-OR) exerts a strong electron-donating inductive effect, which increases the electron density of the C=C double bond and makes the molecule more susceptible to attack by electrophiles such as ozone. mdpi.com

The difference in alkoxy groups also affects the environmental fate and degradation products of these two compounds. The primary atmospheric loss process for these vinyl ethers is through oxidation reactions, which lead to the formation of different byproducts. mdpi.comchemicalbook.com

The major products from the ozonolysis of this compound are ethyl acetate (B1210297), formaldehyde, and carbon dioxide. mdpi.comchemicalbook.com In contrast, the ozonolysis of 2-methoxypropene yields methyl acetate, formaldehyde, and carbon dioxide. mdpi.comchemicalbook.com A key difference in their degradation pathways lies in the alcohol that can be formed; this compound's degradation can lead to ethanol (B145695), whereas 2-methoxypropene's degradation can produce methanol (B129727). Methanol is considered more toxic than ethanol, which may limit the applications of 2-MPE in certain high-dose in vivo situations. wikipedia.org

Reflecting its higher reactivity, this compound has a shorter estimated atmospheric lifetime. Based on reactions with ozone, the tropospheric lifetime of 2-EPE is estimated to be 21 hours, while that of 2-MPE is 32 hours. mdpi.comchemicalbook.com This indicates that 2-EPE is removed from the atmosphere more rapidly, which can be a desirable trait for reducing the persistence of volatile organic compounds (VOCs).

Comparison with Other Vinyl Ethers in Atmospheric Chemistry

When compared to a broader range of vinyl ethers, the reactivity of this compound fits into a general trend where the structure of the alkoxy group influences the atmospheric reaction rates. The main degradation pathways for vinyl ethers in the atmosphere are reactions with hydroxyl (OH) radicals during the day and ozone (O₃) and nitrate (B79036) (NO₃) radicals, particularly at night. researchgate.netconicet.gov.ar

Kinetic data shows that for linear alkyl vinyl ethers, the rate of reaction with atmospheric oxidants tends to increase with the length of the alkyl chain. For example, the rate coefficients for the reaction with OH radicals increase from ethyl vinyl ether (EVE) to propyl vinyl ether (PVE) and to butyl vinyl ether (BVE). acs.org A similar trend is observed for their reactions with ozone. acs.org This is attributed to the increased electron-donating effect of larger alkyl groups. mdpi.com

The table below compares the room temperature rate coefficients for the gas-phase reactions of several vinyl ethers with ozone and OH radicals.

| Compound | Alkoxy Group | Rate Coefficient with O₃ (kO₃) (cm³ molecule⁻¹ s⁻¹) | Rate Coefficient with OH (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| This compound (2-EPE) | -OCH₂CH₃ (branched) | 1.89 x 10⁻¹⁷ | No data found | mdpi.com |

| 2-Methoxypropene (2-MPE) | -OCH₃ (branched) | 1.18 x 10⁻¹⁷ | No data found | mdpi.com |

| Ethyl Vinyl Ether (EVE) | -OCH₂CH₃ (linear) | 2.06 x 10⁻¹⁶ | 7.79 x 10⁻¹¹ | acs.org |

| Propyl Vinyl Ether (PVE) | -OCH₂CH₂CH₃ (linear) | 2.34 x 10⁻¹⁶ | 9.73 x 10⁻¹¹ | acs.org |

| Butyl Vinyl Ether (BVE) | -O(CH₂)₃CH₃ (linear) | 2.59 x 10⁻¹⁶ | 1.13 x 10⁻¹⁰ | acs.org |

The data reveals that linear vinyl ethers like EVE, PVE, and BVE are significantly more reactive towards both ozone and OH radicals than the branched-chain ethers 2-EPE and 2-MPE. The rate coefficients for the linear ethers are an order of magnitude higher for ozone reactions. This difference may be due to the steric hindrance of the methyl group on the C=C double bond in 2-EPE and 2-MPE, which impedes the approach of the oxidant. mdpi.com Despite this, the atmospheric lifetimes of all these vinyl ethers are relatively short, typically on the order of hours, indicating they are rapidly degraded near their emission sources. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Reactions and Asymmetric Synthesis

While 2-ethoxypropene is not a traditional substrate for many classic asymmetric reactions, its utility shines in the context of complex, multi-step organic synthesis, particularly as a protecting group for hydroxyl moieties. This function is critical for achieving chemoselectivity, a prerequisite for subsequent stereoselective transformations.

In the synthesis of advanced macrolide antibiotics, such as clarithromycin (B1669154), this compound serves as a crucial reagent. It is used to protect the hydroxyl groups of an erythromycin (B1671065) A derivative by converting them into 1-ethoxy-1-methylethyl (EIE) acetals. This reaction is typically catalyzed by an acid and is fundamental in isolating the reactivity of specific functional groups while others are manipulated elsewhere in the molecule chemicalbook.com. The protection strategy is vital because it prevents unwanted side reactions, thereby enabling the high-yield synthesis of complex intermediates chemicalbook.com.

The general principle of using vinyl ethers like this compound for alcohol protection is well-established. The resulting acetal (B89532) is stable under basic and nucleophilic conditions, yet can be easily removed with mild aqueous acid, making it an ideal temporary shield for sensitive hydroxyl groups during a synthetic sequence uobaghdad.edu.iquwindsor.cachemistrysteps.com. This strategic use of this compound indirectly facilitates asymmetric synthesis by allowing chemists to construct complex chiral architectures step-by-step, without interference from unprotected hydroxyls nih.govnih.govdoi.org. Future research is expected to expand the use of this compound and similar reagents in the protection of other sensitive functionalities, further broadening their applicability in the synthesis of pharmaceuticals and other fine chemicals.

Integrated Experimental and Computational Approaches for Mechanistic Studies

A synergistic approach combining experimental kinetics with high-level computational modeling is providing unprecedented insight into the reaction mechanisms of this compound. A key area of this research has been the study of its thermal decomposition, which is relevant to both its synthesis and its atmospheric fate.

Experimental studies on the gas-phase thermal elimination of 2,2-diethoxypropane (B95019), a precursor to this compound, have determined the kinetics of the reaction, showing it to be a homogeneous, unimolecular process that follows a first-order rate law chemicalbook.com. The subsequent decomposition of the intermediate, this compound, has also been characterized experimentally chemicalbook.com.

These experimental findings are strongly supported by computational studies. Using Density Functional Theory (DFT) methods, such as M06-2X with a 6-311+G(d,p) basis set, researchers have modeled the thermal decomposition of this compound. These calculations confirm that the reaction proceeds through a concerted and highly synchronous six-membered cyclic transition state chemicalbook.com. The calculated rate constants show excellent agreement with experimental values, validating the proposed mechanism. Such integrated studies provide a detailed understanding of the reaction's potential energy surface and the electronic nature of the transition state chemicalbook.comscielo.br.

| Compound | Arrhenius Equation (log k(s⁻¹)) | Temperature Range (°C) | Pressure Range (Torr) |

|---|---|---|---|

| 2,2-Diethoxypropane | (13.04 ± 0.07) - (186.6 ± 0.8) kJ mol⁻¹ / (2.303RT) | 240.1 - 358.3 | 38 - 102 |

| This compound | (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) | 240.1 - 358.3 | 38 - 102 |

Future work in this area will likely involve applying these combined experimental and computational methodologies to explore other reaction pathways, such as cycloadditions and polymerizations, to predict reactivity and guide the development of new synthetic applications.

Development of Advanced Materials with Tunable Properties

This compound is a key reagent in the development of advanced, "smart" materials with properties that can be tuned for specific applications, particularly in the biomedical field. A prime example is its use in the synthesis of modified cyclodextrins for drug delivery systems.

Researchers have synthesized acetalated β-cyclodextrins (Ac-β-CDs) through a one-pot acetalation reaction using this compound as the acetonation reagent. These modified cyclodextrins can be processed into nanoparticles (NPs) using an emulsion technique chemicalbook.com. The resulting Ac-β-CD NPs exhibit tunable, pH-sensitive behavior. At physiological pH, the nanoparticles are stable, but in a more acidic environment, the acetal linkages are prone to hydrolysis. This characteristic allows for the pH-triggered release of encapsulated therapeutic agents chemicalbook.com.

This "tunable" property is highly desirable for targeted drug delivery, as the microenvironment of tumor tissues is often more acidic than that of healthy tissues. By loading these nanoparticles with an anti-cancer drug, the payload can be preferentially released at the tumor site, increasing efficacy and reducing systemic toxicity. This represents a significant advance in creating materials whose functional properties can be switched on by specific environmental stimuli mdpi.com. The versatility of the chemistry involving this compound suggests that a wide range of other biocompatible materials with tunable hydrolytic capabilities and responsiveness to various stimuli can be engineered for applications ranging from drug delivery to advanced coatings and sensors nih.govresearchgate.net.

Environmental Fate and Remediation Strategies

Understanding the environmental fate of this compound is crucial due to its increasing use. Research indicates that the primary pathway for its removal from the atmosphere is through photochemical oxidation. Due to the presence of a reactive alkene moiety, vinyl ethers like this compound are readily attacked by key atmospheric oxidants mdpi.com.

The dominant degradation processes in the atmosphere are reactions with hydroxyl radicals (OH) during the daytime and ozone (O₃) and nitrate (B79036) radicals (NO₃) during both day and night mdpi.com. The OH radical, often called the "detergent of the atmosphere," is the most important oxidizing species and is responsible for the initial breakdown of most organic compounds in the troposphere harvard.eduyoutube.com.

Kinetic studies have determined the rate coefficient for the reaction of this compound with ozone, providing insight into its atmospheric lifetime. While specific lifetime data for this compound is not yet reported, the high reactivity of the related compound 2-methoxypropene (B42093) (estimated atmospheric lifetime of just 2.44 hours with respect to OH radicals) suggests that this compound is also removed from the atmosphere relatively quickly mdpi.com. However, safety data sheets indicate a lack of data regarding its persistence, degradability, and bioaccumulation potential in soil and aquatic environments.

| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| 2-Methoxypropene (2-MPE) | 1.18 ± 0.13 x 10⁻¹⁷ | Absolute & Relative Rate |

| This compound (2-EPE) | 1.89 ± 0.23 x 10⁻¹⁷ | Absolute & Relative Rate |

Remediation strategies would primarily focus on any potential contamination from its polymeric derivatives, poly(vinyl ethers). Research on these polymers has shown that they are environmentally persistent. However, novel methods involving photooxidative degradation are being developed to upcycle this polymer waste into valuable small molecules, representing a promising remediation and valorization strategy.

Exploration of Bioactivity beyond Biomaterials

The application of this compound extends beyond its use in creating biocompatible materials into the realm of enhancing the bioactivity of therapeutic agents. This is demonstrated through the advanced drug delivery systems it helps to create.

As mentioned previously, nanoparticles formulated from acetalated β-cyclodextrins (Ac-β-CDs), which are synthesized using this compound, have been loaded with the potent anti-cancer drug docetaxel (DTX). In vitro cell culture experiments revealed that this nanoparticle formulation significantly improved the antitumor activity of DTX against both drug-sensitive and drug-resistant cancer cell lines. Furthermore, an in vivo study using a melanoma-bearing mouse model confirmed the dramatically enhanced efficacy of the DTX-loaded nanoparticles compared to the free drug chemicalbook.com. This work demonstrates that this compound is a key component in a system that actively enhances a drug's bioactivity.

In another innovative application, this compound is used in the development of bio-inspired synthetic nanovesicles designed for the glucose-responsive release of insulin chemicalbook.com. These smart systems can potentially mimic the function of pancreatic beta-cells, releasing insulin only when blood glucose levels are high. This represents a significant step towards more sophisticated and autonomous systems for managing diabetes. These examples highlight a clear research trajectory aimed at using this compound to construct intelligent systems that not only carry bioactive molecules but also modulate and enhance their specific biological functions in response to physiological cues mdpi.comresearchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxypropene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis involves Williamson ether synthesis between isopropenyl chloride and ethanol under basic conditions (e.g., KOH). Yield optimization requires precise control of temperature (40–60°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Purity is typically assessed via gas chromatography (GC) or NMR, with impurities identified as residual alcohols or olefinic byproducts. Replication requires detailed documentation of catalyst type, solvent selection (e.g., THF vs. DMF), and inert atmosphere use .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer : Proton NMR (¹H-NMR) is critical for identifying vinyl ether protons (δ 4.5–5.0 ppm, doublet) and ethoxy methyl groups (δ 1.2–1.4 ppm, triplet). IR spectroscopy confirms the C-O-C ether stretch (~1100 cm⁻¹) and absence of hydroxyl peaks. Mass spectrometry (MS) should show a molecular ion peak at m/z 86.13 (C₅H₁₀O). For reproducibility, calibration with reference compounds and solvent blank subtraction are essential .

Q. How does this compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

- Methodological Answer : Stability studies recommend storing the compound under nitrogen at –20°C to prevent polymerization. Degradation kinetics can be monitored via periodic GC-MS analysis, with peroxides (from autoxidation) detected using iodide-starch tests. Stabilizers like BHT (0.1% w/w) are effective but require compatibility testing with downstream reactions .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s reactivity in Diels-Alder reactions, and how can regioselectivity be quantified?

- Methodological Answer : Competitive reactions with dienes of varying electron density (e.g., anthracene vs. furan) under controlled temperatures (25–80°C) and solvent polarities (toluene vs. acetonitrile) reveal regioselectivity trends. Product ratios are quantified via HPLC with UV detection, supported by DFT calculations to correlate transition-state energies with experimental outcomes .

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?

- Methodological Answer : Systematic replication with standardized protocols (e.g., fixed catalyst loading, solvent, and agitation rates) is critical. Discrepancies in activation energy (Eₐ) may arise from trace moisture or catalyst deactivation; in situ IR or Raman spectroscopy can monitor intermediate species. Meta-analysis of literature data using Arrhenius plots and error-bar comparisons helps identify outlier studies .

Q. What strategies are recommended for elucidating the mechanistic pathways of this compound in electrophilic addition reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C at the vinyl position) combined with tandem MS/MS fragmentation tracks bond reorganization. Trapping experiments with TEMPO (radical scavenger) or water quenches isolate intermediates. Kinetic isotope effects (KIE) and Hammett plots further distinguish between carbocationic vs. concerted mechanisms .

Q. How should researchers address discrepancies in toxicity profiles of this compound reported across in vitro and in vivo studies?